Fast Violet B Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

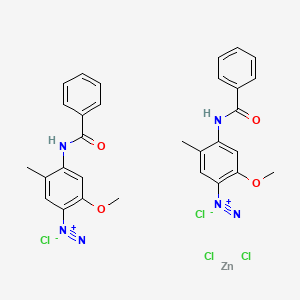

C30H28Cl4N6O4Zn |

|---|---|

Molecular Weight |

743.8 g/mol |

IUPAC Name |

4-benzamido-2-methoxy-5-methylbenzenediazonium;dichlorozinc;dichloride |

InChI |

InChI=1S/2C15H13N3O2.4ClH.Zn/c2*1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 |

InChI Key |

KIWIFIXMWIMRBZ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

Origin of Product |

United States |

Foundational & Exploratory

Fast Violet B Salt: A Technical Guide to its Mechanism of Action in Histochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action and application of Fast Violet B Salt in histochemical staining. This compound is a stabilized diazonium salt widely utilized for the visualization of enzyme activity, particularly phosphatases, in tissue sections. Its ability to form a distinct, insoluble violet precipitate at the site of enzymatic activity makes it an invaluable tool in both research and diagnostic settings. This document provides a detailed overview of its chemical properties, the core mechanism of action, experimental protocols, and the logical framework of its application.

Core Principles and Chemical Properties

This compound, chemically known as 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride, is typically supplied as a stabilized zinc chloride double salt to enhance its shelf life.[1] In histochemistry, it functions as a coupling agent. The fundamental principle involves an enzymatic reaction where a specific substrate, usually a naphthol derivative, is hydrolyzed by an enzyme present in the tissue. The liberated naphthol derivative then immediately couples with this compound to form a brightly colored, insoluble azo dye at the precise location of the enzyme.[1]

A summary of the key chemical and physical properties of this compound and two commonly used substrates, Naphthol AS-MX Phosphate (B84403) and Naphthol AS-BI Phosphate, is presented below.

| Property | This compound | Naphthol AS-MX Phosphate | Naphthol AS-BI Phosphate |

| Synonyms | Azoic Diazo No. 41, 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride hemi(zinc chloride) salt | 3-(Phosphonooxy)-N-(2,4-dimethylphenyl)-2-naphthalenecarboxamide | 7-Bromo-3-hydroxy-2-naphtho-o-anisidine phosphate |

| CAS Number | 14726-28-4[1][2] | 1596-56-1[3] | 1919-91-1[4] |

| Molecular Formula | C30H28Cl4N6O4Zn (as zinc chloride double salt)[1][2] | C19H18NO5P[3] | C18H15BrNO6P[4] |

| Molecular Weight | 743.78 g/mol (as zinc chloride double salt)[1][2] | 371.32 g/mol [3] | 452.2 g/mol [4] |

| Appearance | Yellow to beige/brown crystalline powder[1] | White to off-white powder | White to light yellow powder[4] |

| Solubility | Soluble in water.[5] | Soluble in ethanol (B145695) (50 mg/mL).[3] | Soluble in methanol (B129727) (50 mg/mL)[4], DMSO (20 mg/mL), and DMF (20 mg/mL).[6] |

| Storage | Store at -20°C in a cool, dark, and dry place.[1][5] | Store at -20°C.[3] | Store at -20°C.[4] |

| Stability | Stable under normal, dry conditions.[1] | Stable. Incompatible with strong oxidizing agents. | Stable for at least 4 years when stored at -20°C.[6] |

Mechanism of Action: Enzymatic Hydrolysis and Azo Coupling

The histochemical application of this compound is a two-step process initiated by the target enzyme within the tissue sample.

-

Enzymatic Hydrolysis: The process begins with the enzymatic cleavage of a phosphate group from a naphthol-based substrate by a phosphatase enzyme (e.g., alkaline or acid phosphatase). This reaction releases a soluble, colorless naphthol derivative. Commonly used substrates include Naphthol AS-MX Phosphate and Naphthol AS-BI Phosphate, which are chosen for their high substrate specificity and the properties of the resulting naphthol.

-

Azo Coupling: The liberated naphthol derivative then rapidly and covalently couples with the diazonium group (-N≡N⁺) of this compound. This reaction, known as azo coupling, results in the formation of a highly colored, insoluble azo dye. The precipitate is deposited at the site of enzyme activity, providing a precise microscopic localization of the target enzyme. The resulting color is typically a vibrant violet to reddish-violet.[1]

Experimental Protocols

The following table outlines and compares generalized protocols for the detection of alkaline and acid phosphatase activity using this compound. It is important to note that optimal conditions may vary depending on the specific tissue and the level of enzyme activity.

| Parameter | Alkaline Phosphatase Detection | Acid Phosphatase Detection |

| Tissue Preparation | Formalin-fixed, paraffin-embedded sections or snap-frozen cryostat sections.[1] | Snap-frozen cryostat sections are preferred to preserve enzyme activity.[3] |

| Fixation | Optional brief fixation for cryosections (e.g., cold acetone). | Often none for cryosections. If required, brief cold formalin fixation.[3] |

| Substrate Solution | Naphthol AS-MX Phosphate dissolved in a suitable solvent like Dimethylformamide (DMF).[1] | Naphthol AS-BI Phosphate is a common substrate.[4] |

| Coupling Agent | This compound. | This compound or other diazonium salts like Hexazonium Pararosanilin.[3] |

| Buffer & pH | Alkaline buffer, typically Tris-HCl at pH 9.0.[1] | Acidic buffer, such as acetate (B1210297) buffer. |

| Incubation | 15-60 minutes at room temperature, protected from light.[1] | Typically 1-2 hours at room temperature in a dark place.[3] |

| Counterstain | Optional nuclear counterstain like Mayer's Hematoxylin.[1] | A nuclear counterstain can be used. |

| Mounting | Dehydrate through graded alcohols and clear in xylene before mounting with a permanent medium.[1] | Dehydrate rapidly through graded alcohols and mount with a synthetic organic mounting medium.[3] |

| Expected Result | Vibrant violet to reddish-violet precipitate at sites of enzyme activity.[1] | Red or reddish-violet azo dye indicates sites of enzyme activity.[3] |

digraph "Experimental_Workflow" {

graph [nodesep=0.3, ranksep=0.3];

node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\nTissue Section on Slide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

deparaffin [label="Deparaffinization\n(if applicable)", fillcolor="#FBBC05", fontcolor="#202124"];

rehydration [label="Rehydration\n(Graded Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"];

incubation [label="Incubation with\nSubstrate & Fast Violet B\nStaining Solution", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

wash1 [label="Rinse with\nDistilled Water", fillcolor="#F1F3F4", fontcolor="#202124"];

counterstain [label="Counterstaining\n(Optional, e.g., Hematoxylin)", fillcolor="#34A853", fontcolor="#FFFFFF"];

wash2 [label="Rinse with\nDistilled Water", fillcolor="#F1F3F4", fontcolor="#202124"];

dehydration [label="Dehydration\n(Graded Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"];

clearing [label="Clearing\n(e.g., Xylene)", fillcolor="#FBBC05", fontcolor="#202124"];

mounting [label="Mounting with\nPermanent Medium", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Microscopic\nAnalysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> deparaffin;

deparaffin -> rehydration;

rehydration -> incubation;

incubation -> wash1;

wash1 -> counterstain;

counterstain -> wash2;

wash2 -> dehydration;

dehydration -> clearing;

clearing -> mounting;

mounting -> end;

}

Generalized Histochemical Staining Workflow.

Quantitative Considerations and Best Practices

While histochemistry is often considered a qualitative or semi-quantitative technique, several factors can be controlled to improve reproducibility and the accuracy of localization.

Parameter

Recommendation

Rationale

Substrate Concentration

Use at an optimized concentration.

Ensures the enzymatic reaction is not substrate-limited and proceeds at a rate that allows for efficient coupling.

Diazonium Salt Concentration

Should be in sufficient excess.

To ensure rapid coupling with the liberated naphthol, preventing its diffusion away from the enzyme site.

pH of Incubation Buffer

Maintain the optimal pH for the target enzyme (e.g., ~pH 9.0for alkaline phosphatase). [1]

Enzyme activity is highly dependent on pH. Using the optimal pH maximizes the enzymatic reaction rate.

Temperature

Typically room temperature.

While higher temperatures may increase reaction rates, they can also lead to enzyme denaturation and diffusion artifacts.

Incubation Time

15-60 minutes, with periodic microscopic monitoring. [1]

Insufficient time leads to weak staining, while excessive time can result in non-specific background staining.

Controls

Include a negative control (e.g., incubation without the substrate) and a positive control (a tissue known to express the enzyme).

To ensure the specificity of the staining reaction and the integrity of the reagents.

Reagent Preparation

Prepare staining solutions fresh. [1]

This compound solutions can be unstable over time, leading to reduced reactivity and increased background.

References

An In-depth Technical Guide to Fast Violet B Salt: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fast Violet B Salt, a versatile diazonium salt with significant applications in histochemistry and diagnostics. This document details its chemical identity, key physicochemical characteristics, and methodologies for its principal applications.

Chemical Identity and Nomenclature

This compound is a stabilized diazonium salt, which is crucial for its function as a chromogenic reagent in various biochemical assays.[1] It is important to distinguish between the active diazonium salt and its precursor amine, as they are sometimes referred to by similar names.[1]

The primary compound, this compound, is chemically known as 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride.[1] To enhance its stability and shelf-life for reliable experimental outcomes, it is frequently supplied as a zinc chloride double salt.[1] The precursor amine is N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, also referred to as Fast Violet B base.[1] For research reproducibility, referencing the specific CAS number of the compound being used is imperative.[1]

Physical and Chemical Properties

The properties of this compound and its amine precursor are summarized in the tables below. These values are typical and may vary between different suppliers.

Table 1: Physical Properties of Fast Violet B Compounds [1]

| Property | This compound (Diazonium Salt) | Fast Violet B Base (Amine) |

| CAS Number | 14726-28-4[1][2] | 99-21-8[1][3][4][5][6] |

| Appearance | Yellow to beige/brown crystalline powder.[1] | White to beige powder.[1][3] |

| Molecular Formula | C₃₀H₂₈Cl₄N₆O₄Zn (as zinc chloride double salt)[1] | C₁₅H₁₆N₂O₂[1][3][4][5][6] |

| Molecular Weight | 743.78 g/mol (as zinc chloride double salt)[1] | 256.30 g/mol [1][3][4][5][6] |

| Melting Point | Data not consistently available. | 185-188 °C[5] |

Table 2: Chemical and Safety Properties of this compound

| Property | Information |

| Solubility | Soluble in water and ethanol (B145695).[7][8] A 1% solution in water is clear and light yellow to yellow-green.[9] |

| Stability | Stable under normal, dry conditions. Should be stored in a cool, dark place.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1] |

Mechanism of Action: Azo Coupling

This compound functions as a chromogenic substrate through an azo coupling reaction.[10][11] In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as an electrophile, reacting with an activated aromatic compound (the coupling agent) which serves as a nucleophile.[11] In histochemical applications, the coupling agent is often a naphthol derivative that is liberated by enzymatic activity at a specific cellular location. The resulting azo compound is a brightly colored, insoluble precipitate, allowing for the visualization of enzyme activity within tissue sections.[1]

Applications in Research

This compound is a valuable tool in several scientific disciplines, most notably in enzyme histochemistry. It is widely used for the localization of various enzymes, particularly phosphatases (both acid and alkaline) and esterases.[1] The salt acts as a coupling agent, reacting with the enzymatic product (e.g., naphthol) to form a brightly colored, insoluble azo dye at the site of enzyme activity.[1]

Experimental Protocols

The following is a generalized protocol for the histochemical detection of alkaline phosphatase activity in tissue sections using this compound.

Histochemical Detection of Alkaline Phosphatase

Objective: To localize alkaline phosphatase activity in tissue sections.

Principle: The enzyme hydrolyzes a substrate (Naphthol AS-MX Phosphate), releasing a naphthol compound. This compound then couples with this compound to form a visible, colored precipitate at the site of enzymatic activity.

Methodology: [1]

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each to remove paraffin.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%, 50%), with each step lasting 3 minutes.

-

Rinse with distilled water.

-

-

Preparation of Staining Solution (to be prepared fresh):

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of N,N-Dimethylformamide (DMF).

-

Add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix thoroughly.

-

Add 30 mg of this compound and mix until it is completely dissolved.

-

Filter the solution before use.

-

-

Staining:

-

Incubate the rehydrated tissue sections with the freshly prepared staining solution in a Coplin jar for 15-60 minutes at room temperature, or until the desired staining intensity is achieved. It is important to protect the slides from light during this step.

-

Rinse the slides with distilled water.

-

-

Counterstaining (Optional):

-

Counterstain with a suitable nuclear stain, such as Mayer's Hematoxylin (B73222), for 1-2 minutes to visualize cell nuclei.

-

Rinse with distilled water.

-

"Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) if necessary.

-

Rinse again with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), with each step lasting 3 minutes.

-

Clear the sections in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results: Sites of alkaline phosphatase activity will be indicated by a vibrant violet to reddish-violet precipitate.[1]

General Protocol for Esterase Detection

While a specific detailed protocol for esterase detection using this compound is not as commonly documented as for phosphatases, the principle remains the same. A suitable naphthyl ester substrate is used, which is hydrolyzed by the esterase to release a naphthol derivative that then couples with the diazonium salt. The choice of substrate and buffer conditions would need to be optimized for the specific esterase of interest.

Visualizations

The following diagrams illustrate the logical workflow of the histochemical staining process and the chemical principle of the azo coupling reaction.

Caption: Workflow for Histochemical Staining using this compound.

Caption: Principle of Azo Coupling in Enzyme Histochemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound this compound Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 3. usbio.net [usbio.net]

- 4. Fast Violet B - Dye content 85% | 99-21-8 | FF45345 [biosynth.com]

- 5. Fast Violet B Dye content 85 99-21-8 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. guidechem.com [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Azo Coupling [organic-chemistry.org]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Fast Violet B Salt for Researchers and Scientists

Introduction

Fast Violet B Salt is a stabilized diazonium salt widely utilized in histochemistry and other biological staining techniques. Its primary application lies in the detection of enzyme activity, most notably alkaline and acid phosphatases. As a chromogenic substrate, it plays a crucial role in visualizing enzymatic reactions directly within tissue sections and cell preparations. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a visual representation of the underlying scientific principles. This document is intended for researchers, scientists, and drug development professionals who employ histochemical and enzymatic assays in their work.

Core Technical Data

The chemical identity of this compound can be complex due to its nature as a stabilized diazonium salt, often supplied as a zinc chloride double salt. This can lead to variations in the reported molecular formula and weight. The table below summarizes the key quantitative data for this compound and its amine precursor, Fast Violet B Base.

| Property | This compound (Diazonium Salt) | Fast Violet B Base (Amine Precursor) |

| CAS Number | 14726-28-4 | 99-21-8 |

| Synonyms | Azoic Diazo No. 41, 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride hemi(zinc chloride) salt | N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |

| Molecular Formula | C₃₀H₂₈Cl₄N₆O₄Zn (as zinc chloride double salt)[1] | C₁₅H₁₆N₂O₂ |

| C₁₅H₁₄N₃O₂·0.5ZnCl₄[2] | ||

| Molecular Weight | 743.78 g/mol (as zinc chloride double salt)[1] | 256.30 g/mol |

| 371.89 g/mol [2] | ||

| Appearance | Yellow to beige/brown crystalline powder[2] | White to beige powder |

| Solubility | Soluble in water | Data not readily available |

Applications in Research

This compound is a versatile reagent with a primary role in enzyme histochemistry. Its ability to form a colored precipitate at the site of enzyme activity makes it an invaluable tool for localizing and visualizing enzymatic processes.

-

Enzyme Histochemistry : The most common application of this compound is in the detection of hydrolytic enzymes. It is particularly effective for localizing alkaline phosphatase (ALP) and acid phosphatase (ACP) activity in tissue sections and cell smears.[3][4]

-

Azo Coupling Reaction : The detection method relies on the azo coupling reaction. In the presence of the target enzyme (e.g., alkaline phosphatase), a substrate such as Naphthol AS-MX phosphate (B84403) is hydrolyzed, releasing a naphthol compound. This compound then rapidly couples with this liberated naphthol to form a brightly colored, insoluble azo dye precipitate at the site of enzyme activity.[4] This allows for the precise localization of the enzyme within the cellular or tissue architecture.

-

Immunohistochemistry (IHC) : In IHC, this compound can be used as a chromogen in detection systems that utilize an alkaline phosphatase-conjugated secondary antibody.[4][5] This provides a sensitive method for visualizing the presence and location of specific antigens.

Experimental Protocols

The following are detailed protocols for the use of this compound in the histochemical detection of alkaline and acid phosphatase activity.

Alkaline Phosphatase (ALP) Staining Protocol for Tissue Sections

This protocol is a widely used method for the localization of alkaline phosphatase activity.

1. Reagents and Solutions

-

Fixative : 4% Paraformaldehyde in PBS, or cold acetone (B3395972).

-

Substrate Solution :

-

Naphthol AS-MX Phosphate: 5 mg

-

N,N-Dimethylformamide (DMF): 0.5 mL

-

0.1 M Tris-HCl buffer (pH 9.0): 50 mL

-

-

Chromogen : this compound: 30 mg

-

Nuclear Counterstain (optional) : Mayer's Hematoxylin (B73222)

-

Mounting Medium : Aqueous mounting medium

2. Procedure

-

Deparaffinization and Rehydration (for paraffin-embedded sections) :

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Fixation (for frozen sections) :

-

Fix fresh frozen sections in cold acetone for 10 minutes at 4°C.

-

Air dry briefly.

-

-

Preparation of Staining Solution (prepare fresh) :

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of DMF.

-

Add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix well.

-

Add 30 mg of this compound and mix until dissolved.

-

Filter the solution before use.

-

-

Staining :

-

Incubate the sections with the staining solution for 15-60 minutes at room temperature, protecting from light.[3] The optimal incubation time should be determined empirically.

-

-

Washing :

-

Rinse the slides thoroughly in distilled water for 2 minutes to stop the reaction.[6]

-

-

Counterstaining (optional) :

-

Immerse slides in Mayer's Hematoxylin for 1-2 minutes.

-

Rinse with distilled water.

-

"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).

-

Rinse with distilled water.

-

-

Mounting :

-

Mount with an aqueous mounting medium. Do not use organic solvent-based mounting media as they can dissolve the azo dye precipitate.

-

3. Expected Results

-

Sites of alkaline phosphatase activity will appear as a vibrant violet to reddish-violet precipitate.

-

Nuclei will be stained blue if a hematoxylin counterstain is used.

Acid Phosphatase (ACP) Staining Protocol

This protocol is adapted for the detection of acid phosphatase, which is often localized in lysosomes.

1. Reagents and Solutions

-

Fixative : Acetone-citrate buffer

-

Substrate Solution :

-

Naphthol AS-BI phosphate: 10 mg

-

0.05 M Acetate (B1210297) buffer (pH 5.0): 50 mL

-

-

Chromogen : this compound: 30 mg

-

Nuclear Counterstain (optional) : Methyl Green

-

Mounting Medium : Aqueous mounting medium

2. Procedure

-

Fixation :

-

Fix air-dried cell smears or cryostat sections in acetone-citrate buffer for 30 seconds at room temperature.

-

Rinse with distilled water.

-

-

Preparation of Staining Solution (prepare fresh) :

-

Dissolve 10 mg of Naphthol AS-BI phosphate in 50 mL of 0.05 M acetate buffer (pH 5.0).

-

Add 30 mg of this compound and mix until dissolved.

-

Filter the solution.

-

-

Staining :

-

Incubate the slides with the staining solution for 30-60 minutes at 37°C.

-

-

Washing :

-

Rinse thoroughly with distilled water.

-

-

Counterstaining (optional) :

-

Stain with Methyl Green for 2 minutes.

-

Rinse with distilled water.

-

-

Mounting :

-

Mount with an aqueous mounting medium.

-

3. Expected Results

-

Sites of acid phosphatase activity will appear as a reddish-brown precipitate.

-

Nuclei will be stained green if a Methyl Green counterstain is used.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the chemical reaction underlying the use of this compound in enzyme histochemistry.

Caption: Experimental workflow for histochemical staining using this compound.

Caption: Signaling pathway of the enzymatic reaction and azo dye formation.

References

A Technical Guide to the Purity and Dye Content of Commercial Fast Violet B Salt

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the purity and dye content of commercial Fast Violet B Salt, a crucial reagent in various biomedical and research applications. Understanding the quality of this diazonium salt is paramount for reproducible and reliable experimental outcomes. This guide summarizes commercially available purity data, details relevant analytical methodologies, and provides visual representations of key chemical information and experimental workflows.

Introduction to this compound

This compound is a stabilized diazonium salt, chemically identified as the zinc chloride double salt of 4-benzoylamino-2-methoxy-5-methylbenzenediazonium chloride.[1] Its primary application lies in enzyme histochemistry, where it serves as a chromogenic coupling agent to visualize the activity of enzymes like alkaline and acid phosphatases. The diazonium salt reacts with enzymatically liberated naphthol derivatives to form a brightly colored, insoluble azo dye at the site of enzyme activity. The purity and concentration of the active diazonium salt, referred to as dye content, directly impact the sensitivity and accuracy of such assays.

Commercial Purity and Dye Content

The purity and dye content of this compound can vary between suppliers and even between different lots from the same supplier. The term "purity" may refer to the overall percentage of the desired chemical compound, while "dye content" specifically quantifies the active diazonium salt capable of forming a colored product. Below is a summary of quantitative data from various commercial suppliers.

Table 1: Summary of Commercial this compound Specifications

| Supplier | Reported Purity/Dye Content | Method of Analysis (if specified) |

| United States Biological | Dye Content: 85% | Not specified |

| Santa Cruz Biotechnology | Purity: ≥ 98% (Lot specific: 99.12%) | NMR, Infrared Spectrum |

| Ottokemi | Dye Content: ≥97% | Not specified |

| Sigma-Aldrich | Dye Content: 85% | Not specified |

| CDH Fine Chemical | Dye Content: ≥97.00% | Not specified |

Analytical Methodologies for Purity and Dye Content Determination

Accurate determination of the purity and dye content of this compound is essential for quality control. Several analytical techniques can be employed for this purpose.

Diazotization Titration for Purity Assessment

Diazotization titration is a classical chemical method for the quantitative analysis of primary aromatic amines, the precursors to diazonium salts. While not a direct measure of the diazonium salt itself, it is a crucial method for assessing the purity of the starting material. The general principle involves the reaction of the primary aromatic amine with a standardized solution of sodium nitrite (B80452) in a cooled, acidic medium to form the corresponding diazonium salt.

Experimental Protocol: Diazotization Titration of Fast Violet B Amine Precursor

-

Sample Preparation: Accurately weigh approximately 256 mg of the Fast Violet B amine precursor (N-(4-Amino-5-methoxy-2-methylphenyl)benzamide) and dissolve it in a mixture of 20 mL of distilled water and 10 mL of concentrated hydrochloric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical as diazonium salts are unstable at higher temperatures.

-

Titration: Titrate the cold amine solution slowly with a standardized 0.1 M sodium nitrite solution. Maintain the temperature below 5 °C throughout the titration.

-

Endpoint Detection: The endpoint can be determined potentiometrically using a platinum-calomel electrode pair, where a sharp potential change indicates the complete conversion of the amine to the diazonium salt. Alternatively, an external indicator like starch-iodide paper can be used. A drop of the titration mixture is periodically transferred to the starch-iodide paper. The presence of excess nitrous acid (from the sodium nitrite titrant) will oxidize the iodide to iodine, which then forms a blue-black complex with starch, indicating the endpoint.

-

Calculation: The purity of the amine precursor is calculated based on the volume of sodium nitrite solution consumed.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Hypothetical Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is often necessary for separating the polar diazonium salt from less polar impurities. A plausible gradient could be:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: Start with a high percentage of A, and gradually increase the percentage of B over the run time to elute more hydrophobic compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, which is around 325 nm.

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration.

-

Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). Impurities can be identified by comparing their retention times to those of known standards.

Spectrophotometry for Dye Content Estimation

The dye content, or the concentration of the active diazonium salt, can be estimated using UV-Vis spectrophotometry. This method relies on the principle that the diazonium salt has a characteristic absorbance at a specific wavelength.

Experimental Protocol: Spectrophotometric Determination of Dye Content

-

Standard Preparation: Prepare a series of standard solutions of high-purity this compound of known concentrations in a suitable solvent (e.g., dilute hydrochloric acid to ensure stability).

-

Absorbance Measurement: Measure the absorbance of each standard solution at the λmax of this compound (approximately 325 nm) using a UV-Vis spectrophotometer.

-

Calibration Curve: Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare a solution of the commercial this compound sample at a concentration that falls within the range of the calibration curve. Measure its absorbance at the same wavelength.

-

Calculation: Determine the concentration of the active diazonium salt in the sample by interpolating its absorbance on the calibration curve. The dye content percentage can then be calculated.

Visualizing Chemical Structures and Experimental Workflows

Chemical Structure and Potential Impurities

This compound is the stabilized diazonium salt form. However, commercial preparations may contain the precursor amine or degradation products.

Caption: Chemical relationship of this compound.

General Experimental Workflow for Purity Analysis

The following diagram illustrates a generalized workflow for the analysis of a commercial this compound sample.

Caption: Generalized workflow for this compound analysis.

Conclusion

The quality of commercial this compound, specifically its purity and active dye content, is a critical factor for achieving reliable and reproducible results in research, particularly in histochemical applications. This guide has provided a summary of commercially available data, detailed plausible analytical methodologies for quality assessment, and offered visual aids to understand the chemical context and experimental procedures. Researchers, scientists, and drug development professionals are encouraged to request lot-specific certificates of analysis from their suppliers and, when necessary, perform their own quality control using the principles and methods outlined in this document.

References

The Chromogenic Action of Fast Violet B Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fast Violet B Salt, a versatile diazonium salt widely utilized as a chromogen in enzyme histochemistry. The document details its chemical properties, the mechanism of action, and provides detailed experimental protocols for its application in localizing enzymatic activity within biological samples.

Core Concepts: Chemical Identity and Properties

This compound is the common name for 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride, a stabilized diazonium salt.[1] For enhanced stability and shelf-life, it is frequently supplied as a zinc chloride double salt.[1] It is crucial to distinguish between the active diazonium salt and its precursor amine, N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, also known as Fast Violet B base.[1]

Quantitative Data Summary

| Property | This compound (Diazonium Salt) | Fast Violet B Base (Amine) |

| CAS Number | 14726-28-4[1][2] | 99-21-8 |

| Molecular Formula | C₃₀H₂₈Cl₄N₆O₄Zn (as zinc chloride double salt)[2] | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 743.78 g/mol (as zinc chloride double salt)[2] | 256.30 g/mol |

| Appearance | Yellow to beige/brown crystalline powder[1] | White to beige powder[1] |

| Absorbance Peak (λmax) | 208 nm[3] | 297 nm |

| Solubility | Soluble in water. | Data not consistently available. |

| Storage | Store in a cool, dark, and dry place. | Stable under normal conditions. |

Mechanism of Chromogenic Action

This compound functions as a chromogenic coupling agent in enzyme-catalyzed reactions. Its primary application is in the detection of hydrolytic enzymes, most notably alkaline phosphatase (AP) and acid phosphatase (AP).

The underlying principle involves a two-step enzymatic reaction:

-

Enzymatic Hydrolysis: The enzyme of interest (e.g., alkaline phosphatase) cleaves a phosphate (B84403) group from a substrate, typically a naphthol derivative such as Naphthol AS-MX Phosphate or Naphthol AS-BI phosphate. This enzymatic activity liberates a soluble naphthol product at the site of the enzyme.

-

Azo Coupling Reaction: The liberated naphthol derivative then undergoes an azo coupling reaction with the diazonium salt, this compound. This reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile, attacking the electron-rich naphthol ring. The result is the formation of a highly colored, insoluble azo dye precipitate.

This insoluble precipitate marks the precise location of the enzymatic activity within the tissue or cell, appearing as a vibrant violet to reddish-violet deposit under a microscope.[1]

Experimental Protocols

This compound is predominantly used in qualitative histochemical staining to visualize the localization of enzyme activity. Below are detailed protocols for its application in detecting alkaline and acid phosphatase.

Alkaline Phosphatase Staining for Tissue Sections

This protocol is adapted for the detection of alkaline phosphatase activity in paraffin-embedded tissue sections.

Materials:

-

Xylene

-

Graded ethanol (B145695) series (100%, 95%, 70%)

-

Distilled water

-

0.1 M Tris-HCl buffer (pH 9.0)

-

Naphthol AS-MX Phosphate

-

N,N-Dimethylformamide (DMF)

-

This compound

-

Coplin jars

-

Microscope slides with paraffin-embedded tissue sections

-

Permanent mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the tissue sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Preparation of Staining Solution (Prepare Fresh):

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of DMF.

-

Add the dissolved Naphthol AS-MX Phosphate to 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix well.

-

Add 30 mg of this compound to the solution and mix until fully dissolved.

-

Filter the solution before use.

-

-

Staining:

-

Incubate the rehydrated tissue sections with the staining solution in a Coplin jar for 15-60 minutes at room temperature. The incubation time may vary depending on the level of enzyme activity.

-

Protect the slides from light during incubation.

-

Monitor color development periodically under a microscope.

-

-

Washing and Counterstaining:

-

Rinse the slides thoroughly with distilled water to stop the reaction.

-

If desired, counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes.

-

Rinse with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

Sites of alkaline phosphatase activity will be visualized as a vibrant violet to reddish-violet precipitate.

Acid Phosphatase Staining for Frozen Tissue Sections

This protocol is designed for the detection of acid phosphatase activity in snap-frozen tissue sections.

Materials:

-

Cryostat

-

Microscope slides or coverslips

-

Fixative (e.g., cold acetone)

-

Incubation solution (see below)

-

Distilled water

-

Counterstain (e.g., Methyl Green)

-

Aqueous mounting medium

Preparation of Incubation Solution:

The composition of the incubation solution can vary. A common approach involves a buffered solution of a Naphthol AS-BI phosphate substrate and a diazonium salt like this compound at an acidic pH (typically pH 5.0-6.0). Due to the variety of formulations, it is recommended to consult specific literature or commercial kit instructions for precise recipes.

Procedure:

-

Sectioning:

-

Cut 8-12 µm thick sections from snap-frozen tissue blocks using a cryostat.

-

Mount the sections on pre-cooled microscope slides or coverslips.

-

-

Fixation:

-

Air dry the sections for a few minutes.

-

Fix the sections in cold acetone (B3395972) for 5-10 minutes.

-

Allow the sections to air dry completely.

-

-

Staining:

-

Incubate the fixed sections with the freshly prepared acid phosphatase staining solution for 30-60 minutes at 37°C or at room temperature, depending on the protocol.

-

Protect from light during incubation.

-

-

Washing and Counterstaining:

-

Rinse the slides thoroughly with distilled water.

-

Counterstain with a suitable nuclear stain like Methyl Green for 2-5 minutes.

-

Rinse with distilled water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium. Do not dehydrate through alcohols and xylene as the azo dye product may be soluble in organic solvents.

-

Expected Results:

Sites of acid phosphatase activity will appear as a red to reddish-violet precipitate.

Applications in Research

The primary application of this compound is in enzyme histochemistry for the qualitative localization of a variety of enzymes, including:

-

Alkaline Phosphatase: Widely used in various tissues to identify specific cell types or metabolic states.

-

Acid Phosphatase: A marker for lysosomes and used in the diagnosis of certain cancers and bone diseases.

-

Esterases: Used to identify different cell types, particularly in the hematopoietic system.

While some diazonium salts are utilized as chromogenic substrates in blotting techniques such as Western Blotting and Immunohistochemistry (IHC) , specific and detailed protocols for the use of this compound in these applications are not well-documented in the available literature. Its use appears to be predominantly in histochemical staining procedures performed on tissue sections or cell smears.

Limitations and Considerations

-

Qualitative Nature: Due to the lack of available data on the molar extinction coefficient of the final azo dye product, the use of this compound is primarily for qualitative or semi-quantitative analysis of enzyme localization and distribution.

-

Insolubility of the Product: The resulting azo dye is insoluble, which is advantageous for precise localization in histochemistry but makes it unsuitable for solution-based quantitative assays.

-

Safety Precautions: this compound is a chemical reagent and should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment.

-

Fresh Preparation of Solutions: The staining solution containing this compound should always be prepared fresh as diazonium salts can be unstable in solution over time.

References

The Core Principle of Azo Dye Formation Utilizing Fast Violet B Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles governing the formation of azo dyes with a specific focus on the application of Fast Violet B Salt. Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (-N=N-). The synthesis of these dyes is a cornerstone of organic chemistry, with significant applications in histology, diagnostics, and material science. This compound, a stabilized diazonium salt, is a key reagent in this field, particularly valued for its role in enzyme histochemistry.

The Chemistry of this compound and its Precursor

This compound is the common name for the diazonium salt, 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride , often supplied as a stabilized double salt with zinc chloride.[1] This stabilization enhances its shelf life and reliability for experimental use. The active component is the aryldiazonium ion, a potent electrophile.

The diazonium salt is synthesized from its corresponding primary aromatic amine, N-(4-Amino-5-methoxy-2-methylphenyl)benzamide , also known as Fast Violet B Base. The physical and chemical properties of both the diazonium salt and its precursor amine are summarized in Table 1.

Table 1: Physical and Chemical Properties of Fast Violet B Compounds

| Property | This compound (Diazonium Salt) | Fast Violet B Base (Amine) |

| CAS Number | 14726-28-4 | 99-21-8 |

| Molecular Formula | C₁₅H₁₄N₃O₂·0.5ZnCl₄ | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 371.89 g/mol (of the organic salt) | 256.30 g/mol |

| Appearance | Yellow to beige/brown crystalline powder | White to beige powder |

| λmax | Not reported | 297 nm |

| Colour Index Number | 37165 | 37165 |

Data compiled from multiple sources.[2][3][4][5]

The Two-Stage Principle of Azo Dye Formation

The synthesis of an azo dye is fundamentally a two-stage process: diazotization followed by azo coupling.

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine (in this case, Fast Violet B Base) into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. The temperature is maintained at 0-5 °C to prevent the unstable diazonium salt from decomposing.

The reaction proceeds via the formation of the highly electrophilic nitrosonium ion (NO⁺), which is then attacked by the nucleophilic amino group of the Fast Violet B Base. A series of proton transfers and the elimination of water lead to the formation of the stable aryldiazonium ion.

Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion (this compound) acts as the electrophile. It reacts with an electron-rich coupling agent, which is typically a phenol, a naphthol, or an aromatic amine. In the context of histochemistry, the coupling agent is often a naphthol derivative, such as Naphthol AS-MX Phosphate.

The coupling position on the aromatic ring of the coupling agent is directed by the activating groups present. For phenols and naphthols, the reaction is favored at the para position to the hydroxyl group. If the para position is blocked, coupling occurs at the ortho position. The reaction with phenols and naphthols is typically carried out under weakly alkaline conditions (pH 9-10), which deprotonates the hydroxyl group to form the more strongly activating phenoxide ion.

The product of this reaction is a highly colored, often insoluble azo dye. The extended system of conjugated double bonds, encompassing both aromatic rings and the azo bridge, acts as a chromophore that absorbs light in the visible spectrum.

Reaction Schematics and Signaling Pathways

The overall process of azo dye formation using this compound can be visualized through the following diagrams.

References

An In-depth Technical Guide to Fast Violet B Salt for Enzyme Activity Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Violet B Salt is a stabilized diazonium salt crucial for its function as a chromogenic reagent in enzyme histochemistry and biochemistry.[1] Chemically identified as 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride, it is often supplied as a zinc chloride double salt to enhance its stability and shelf life.[1] This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in detecting enzyme activity, particularly for phosphatases and esterases.[1] Its primary utility lies in its ability to act as a coupling agent, reacting with the products of enzymatic reactions to form a brightly colored, insoluble azo dye at the site of enzyme activity.[1]

Physical and Chemical Properties

Understanding the properties of this compound is essential for its proper handling, storage, and application in experimental settings. The compound is stable under normal, dry conditions and should be stored in a cool, dark place.[1]

| Property | Description | Reference |

| Chemical Name | 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride, zinc chloride double salt | [1] |

| Synonyms | Azoic Diazo No. 41, Diazo Reagent OA | [2][3] |

| CAS Number | 14726-28-4 | [3] |

| Molecular Formula | C₃₀H₂₈Cl₄N₆O₄Zn | [3] |

| Molecular Weight | 743.78 g/mol | [3] |

| Appearance | Yellow to tan powder | [2] |

| Storage | Store at -20°C in a cool, dark place | [2] |

| Stability | Stable under normal, dry conditions | [1] |

| Incompatibilities | Strong oxidizing agents | [1] |

Mechanism of Action in Enzyme Detection

The detection of enzyme activity using this compound is a two-step process. First, a specific enzyme hydrolyzes a substrate, typically a naphthol derivative, releasing a naphthol compound. In the second step, this liberated naphthol rapidly couples with the diazonium salt (this compound) to form a highly colored, insoluble azo dye precipitate at the precise location of the enzyme.[1][4]

This principle is widely applied for enzymes like alkaline and acid phosphatases, where a substrate such as Naphthol AS-MX phosphate (B84403) is used.[1][4][5] The resulting vibrant violet to reddish-violet precipitate allows for the accurate localization and semi-quantitative assessment of the target enzyme's activity within a biological sample.[1]

Experimental Protocol: Histochemical Detection of Alkaline Phosphatase

This section provides a generalized protocol for the histochemical detection of alkaline phosphatase (ALP) activity in tissue sections or cultured cells using this compound.

Required Materials and Reagents

-

This compound

-

Substrate: Naphthol AS-MX Phosphate

-

Solvent for Substrate: N,N-Dimethylformamide (DMF)

-

Buffer: 0.1 M Tris-HCl buffer, pH 9.0[1]

-

Fixative (for cells): 4% Paraformaldehyde

-

Counterstain (optional): Mayer's Hematoxylin Solution[5]

-

Mounting Medium: Aqueous mounting medium (Note: The azo dye product is soluble in alcohols and xylene)[6]

-

Distilled/Deionized Water

-

Phosphate-Buffered Saline (PBS)

-

Xylene and graded ethanol (B145695) series (for paraffin-embedded tissues)

Staining Solution Preparation (Prepare Fresh)

| Component | Quantity | Purpose |

| Naphthol AS-MX Phosphate | 5 mg | Enzyme Substrate |

| N,N-Dimethylformamide (DMF) | 0.5 mL | Dissolve Substrate |

| 0.1 M Tris-HCl buffer (pH 9.0) | 50 mL | Maintain optimal pH |

| This compound | 30 mg | Coupling Agent |

Preparation Steps:

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of DMF.[1]

-

Add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix thoroughly.[1]

-

Add 30 mg of this compound and mix until fully dissolved.[1]

-

Filter the final solution before use to remove any precipitates.[1]

Step-by-Step Staining Procedure

The workflow for staining can be divided into several key stages, from sample preparation to final observation.

Detailed Methodology:

-

Sample Preparation:

-

For Cultured Cells: Wash cells with PBS, fix with 4% paraformaldehyde for 10 minutes at 4°C, and rinse again with PBS.[7][8]

-

For Paraffin-Embedded Tissues: Deparaffinize sections by immersing slides in xylene (2 changes, 5 minutes each). Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally rinse with distilled water.[1]

-

-

Staining:

-

Completely cover the sample with the freshly prepared staining solution.

-

Incubate for 15-60 minutes at room temperature (18–26°C).[1][5] The optimal time may vary depending on enzyme activity and should be determined empirically.[6]

-

Crucially, protect the slides from direct light during incubation. [1][5]

-

-

Washing and Counterstaining:

-

Mounting and Observation:

-

Use an aqueous mounting medium. The colored azo dye product is soluble in organic solvents like alcohol and xylene, so standard dehydration and mounting procedures must be avoided.[6]

-

Observe the sample under a light microscope. Sites of alkaline phosphatase activity will appear as a vibrant violet to reddish-violet precipitate.[1]

-

Data Interpretation and Considerations

-

Qualitative Analysis: The presence of the violet precipitate indicates the location of enzyme activity within the tissue or cells.

-

Semi-Quantitative Analysis: The intensity of the color can be used for a semi-quantitative comparison of enzyme activity between different samples or regions.[5] This requires strict standardization of all protocol steps, including incubation time and temperature.[6]

-

Controls: It is advisable to include a negative control by either omitting the substrate from the staining solution or by pre-incubating a sample with a known inhibitor of the enzyme being studied.

-

pH and Temperature: The enzymatic reaction is sensitive to pH and temperature. The optimal pH for alkaline phosphatase is around 9.0, and the reaction should be carried out at a consistent room temperature (18–26°C), as higher temperatures can artificially increase activity.[1][5]

-

Inhibitors: Avoid using phosphate-containing buffers (e.g., PBS) for rinsing immediately before or during the staining incubation, as inorganic phosphate is an inhibitor of alkaline phosphatase.[6]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle this compound powder in a well-ventilated area or fume hood to avoid inhaling dust.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This guide provides a robust framework for utilizing this compound as a reliable and effective tool for the chromogenic detection of enzyme activity. By following the detailed protocols and considering the key variables, researchers can achieve precise localization and assessment of enzymatic functions in a wide range of biological samples.

References

- 1. benchchem.com [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Fast Violet B Salt in Biological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Violet B Salt is a stabilized diazonium salt that serves as a critical chromogenic coupling agent in enzyme histochemistry and other biological detection systems. Its primary utility lies in its ability to react with enzymatically liberated naphthol derivatives to produce a vibrant, insoluble azo dye. This reaction provides a permanent, high-resolution precipitate at the precise location of enzyme activity, enabling clear microscopic visualization. This technical guide details the core applications of this compound, focusing on its use in the detection of key enzymes such as Alkaline Phosphatase (AP) and Tartrate-Resistant Acid Phosphatase (TRAP), providing detailed protocols and quantitative data for researchers.

Principle of Azo Dye Formation

The detection method is based on a two-step enzymatic reaction. First, a phosphatase enzyme hydrolyzes a substrate, typically a Naphthol AS-phosphate derivative, cleaving the phosphate (B84403) group and liberating a naphthol compound.[1][2] In the second step, the liberated naphthol immediately couples with this compound (a diazonium salt) present in the solution. This coupling reaction forms a brightly colored, insoluble azo dye precipitate at the site of enzyme activity.[2] The resulting colored deposit allows for the precise localization and semi-quantitative assessment of the target enzyme's presence and activity within a biological sample.[1]

Caption: Principle of Azo Dye Formation using this compound.

Key Applications

This compound is a versatile tool with several applications in biological research:

-

Enzyme Histochemistry : It is most widely used for the localization of enzyme activity, particularly for phosphatases (both acid and alkaline) and esterases.[2]

-

Bone Metabolism Studies : The salt is a key reagent for staining Tartrate-Resistant Acid Phosphatase (TRAP), which is a crucial enzyme marker for osteoclasts, the cells responsible for bone resorption.[1]

-

Immunohistochemistry (IHC) : It can be used as a chromogen for detecting alkaline phosphatase-labeled probes on tissue sections.[3]

-

Blotting Techniques : It is suitable for the localization of AP-labeled probes on Western, Northern, and Southern blots.[3]

Data Presentation: Staining Solution Parameters

The following tables summarize the quantitative data for preparing staining solutions for the two major applications of this compound: Alkaline Phosphatase (AP) and Tartrate-Resistant Acid Phosphatase (TRAP) detection.

Table 1: Alkaline Phosphatase (AP) Staining Solution

| Component | Concentration/Amount | Role |

| Naphthol AS-MX Phosphate | 5 mg | Enzyme Substrate |

| Dimethylformamide (DMF) | 0.5 mL | Solvent for Substrate |

| Tris-HCl Buffer (0.1 M) | 50 mL | Buffering Agent (maintains pH) |

| This compound | 30 mg | Chromogenic Coupling Agent |

| Final pH | 9.0 | Optimal for Alkaline Phosphatase |

Data compiled from BenchChem.[2]

Table 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining Solution

| Component | Concentration/Amount | Role |

| Naphthol AS-MX Phosphate | 5 mg (in 0.5 mL DMF) | Enzyme Substrate |

| Sodium Acetate (B1210297) Buffer (0.1 M) | 50 mL | Buffering Agent (maintains pH) |

| Sodium L-tartrate dibasic dihydrate | 0.575 g (Yields 50 mM) | Specific inhibitor of non-osteoclast acid phosphatases |

| This compound | 30 mg | Chromogenic Coupling Agent |

| Final pH | 5.0 | Optimal for Acid Phosphatase |

Data compiled from a protocol adapted from Takahashi, Udagawa.[4][5]

Experimental Protocols

Protocol 1: Alkaline Phosphatase (AP) Staining in Tissue Sections

This protocol provides a generalized method for detecting AP activity in formalin-fixed, paraffin-embedded tissue sections.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate sections through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%), for 3 minutes each.

-

Rinse thoroughly with distilled water.[2]

-

-

Preparation of Staining Solution (Prepare Fresh):

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of DMF.

-

Add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix well.

-

Add 30 mg of this compound and mix until dissolved.

-

Filter the solution before use to remove any particulates.[2]

-

-

Staining:

-

Incubate the rehydrated tissue sections with the staining solution in a Coplin jar for 15-60 minutes at room temperature.

-

Protect the slides from light during incubation.

-

Monitor color development periodically under a microscope.[2]

-

-

Washing and Counterstaining:

-

Rinse the slides thoroughly with distilled water.

-

(Optional) Counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes for nuclear definition.

-

Rinse again with distilled water.[2]

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), for 3 minutes each.

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with an aqueous mounting medium, as the azo dye product can be soluble in organic solvents.[3]

-

Expected Results: Sites of alkaline phosphatase activity will appear as a vibrant violet to reddish-violet precipitate.[2]

Caption: Workflow for Alkaline Phosphatase (AP) Detection.

Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts

This protocol is adapted for the specific detection of TRAP activity, a key marker for osteoclasts, in fixed cells or tissue sections.

Methodology:

-

Sample Preparation and Fixation:

-

For cultured cells, fix with 4% paraformaldehyde (PFA) for 10 minutes at 4°C.

-

For tissue sections (frozen or paraffin), ensure appropriate fixation and pre-treatment (e.g., decalcification with EDTA for bone samples, as acid decalcifiers can inhibit the enzyme).[6]

-

Wash samples with PBS to remove the fixative.[5]

-

-

Preparation of TRAP Staining Solution (Prepare Fresh):

-

Solution A (Substrate Stock): Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of N,N'-dimethylformamide (DMF).[4][5]

-

Solution B (Buffer/Salt Stock): In 50 mL of 0.1 M sodium acetate buffer (adjusted to pH 5.0), dissolve 0.575 g of sodium L-tartrate dibasic dihydrate. Then, add 30 mg of this compound and mix.[4][5]

-

Final Working Solution: Mix 1 part of Solution A with 100 parts of Solution B (e.g., 0.5 mL of Solution A into 50 mL of Solution B).[4][5]

-

-

Staining:

-

Incubate the fixed samples with the final TRAP staining solution for up to 3 hours at room temperature in the dark.[4][5] For paraffin (B1166041) sections, incubation at 37°C for 30 minutes may be sufficient.[6]

-

Monitor for the development of a red-violet color.

-

-

Washing and Counterstaining:

-

Mounting and Analysis:

-

Thoroughly air dry the slides.[6]

-

Dip in xylene and mount with a permanent mounting medium (if using a compatible counterstain) or an aqueous medium.

-

Expected Results: Osteoclasts will be stained a distinct red-violet color, while the background will be green if counterstained.[6]

Caption: Workflow for TRAP (Osteoclast) Detection.

Conclusion

This compound is an indispensable reagent for the histochemical localization of phosphatase activity. Its ability to form a stable, brightly colored precipitate makes it a reliable choice for applications in histology, developmental biology, and bone research. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively utilize this compound to generate high-quality, reproducible data for the visualization of key enzymatic markers in a variety of biological samples.

References

- 1. Fast Red Violet LB | 32348-81-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3hbiomedical.com [3hbiomedical.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urmc.rochester.edu [urmc.rochester.edu]

Safety and handling precautions for Fast Violet B Salt

An In-depth Technical Guide to the Safety and Handling of Fast Violet B Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a stabilized diazonium salt widely utilized in histochemistry and analytical chemistry as a chromogenic reagent. This document provides a comprehensive overview of its chemical identity, physical and chemical properties, and detailed safety and handling precautions. It includes tabulated quantitative data, an experimental protocol for its application in enzyme histochemistry, and diagrams illustrating its mechanism of action and a standard handling workflow.

Chemical and Physical Properties

This compound is chemically identified as 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride, often supplied as a zinc chloride double salt to enhance its stability and shelf life.[1] It is crucial to distinguish it from its amine precursor, N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, also known as Fast Violet B base.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14726-28-4 | [1] |

| Molecular Formula | C₃₀H₂₈Cl₄N₆O₄Zn (as zinc chloride double salt) | [1] |

| Molecular Weight | 743.78 g/mol (as zinc chloride double salt) | [1][2] |

| Appearance | Yellow to beige/brown crystalline powder | [1] |

| Storage Temperature | -20°C | [3] |

| Stability | Stable under normal, dry conditions. Store in a cool, dark place. | [1] |

| Incompatible Materials | Strong oxidizing agents | [1] |

| Hazardous Decomposition Products | Upon combustion, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. | [1] |

Toxicological Data

The toxicological data for this compound is not extensively documented. However, based on available Safety Data Sheets, the acute toxicity is considered low. It is important to note that many diazonium salts are thermally unstable and can be sensitive to friction and shock, posing a risk of violent decomposition.[4][5][6]

Table 2: Acute Toxicity Data for this compound

| Endpoint | Value | Classification | Reference(s) |

| Oral LD50 (ATE) | > 2000 mg/kg | Not classified as acutely toxic (oral) | [7] |

| Dermal LD50 (ATE) | > 2000 mg/kg | Not classified as acutely toxic (dermal) | [7] |

ATE: Acute Toxicity Estimate. Data based on calculations from available information.

While not classified for acute toxicity, some sources indicate that this compound may cause skin and eye irritation. Chronic toxicity and carcinogenicity data are largely unavailable, with some sources stating that no component is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Safety and Handling Precautions

Due to the potential hazards associated with diazonium salts, stringent safety and handling precautions must be observed.

Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

Handling Procedures:

-

Avoid breathing dust.[9]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place at -20°C.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

It is recommended to use a licensed disposal company.[8]

Experimental Protocol: Histochemical Detection of Alkaline Phosphatase Activity

This compound is a key reagent for localizing enzyme activity, particularly alkaline phosphatase, in tissue sections.[1] It acts as a coupling agent, reacting with the enzymatic product to form a colored precipitate at the site of enzyme activity.[1]

Materials:

-

Frozen or paraffin-embedded tissue sections

-

Naphthol AS-MX Phosphate

-

N,N-Dimethylformamide (DMF)

-

0.1 M Tris-HCl buffer (pH 9.0)

-

This compound

-

Graded ethanol (B145695) series (70%, 95%, 100%)

-

Xylene

-

Permanent mounting medium

Methodology: [1]

-

Deparaffinization and Rehydration (for paraffin (B1166041) sections):

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol to distilled water.

-

-

Preparation of Staining Solution (prepare fresh):

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of DMF.

-

Add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix well.

-

Add 30 mg of this compound and mix until dissolved.

-

Filter the solution before use.

-

-

Staining:

-

Incubate the rehydrated tissue sections with the staining solution for 15-60 minutes at room temperature, protected from light.

-

Rinse with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), 3 minutes each.

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Results: Sites of alkaline phosphatase activity will appear as a vibrant violet to reddish-violet precipitate.[1]

Mandatory Visualizations

Mechanism of Action in Enzyme Histochemistry

Information on specific signaling pathways directly affected by this compound is not available in the current scientific literature. Its primary established role is as a chromogenic substrate in enzyme histochemistry. The following diagram illustrates this mechanism.

Experimental Workflow for Handling this compound

This diagram outlines a standard workflow for the safe handling and use of this compound in a laboratory setting.

Conclusion

This compound is an invaluable tool in research, particularly in the field of enzyme histochemistry. While it has a low acute toxicity profile, its nature as a diazonium salt warrants careful handling and adherence to strict safety protocols to mitigate risks associated with instability. Further research into its chronic toxicological effects and potential interactions with biological signaling pathways would provide a more complete safety profile. Researchers, scientists, and drug development professionals should consult the relevant Safety Data Sheets and follow the guidelines outlined in this document to ensure safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzenediazonium, 4-(benzoylamino)-2-methoxy-5-methyl-, (T-4)-tetrachlorozincate(2-) (2:1) | C30H28Cl4N6O4Zn | CID 16211450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. canbipharm.com [canbipharm.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Stability and Storage of Fast Violet B Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fast Violet B Salt powder, a diazonium salt widely used as a chromogenic reagent in histochemistry and other analytical applications. Understanding the stability profile of this reagent is critical for ensuring the reliability and reproducibility of experimental results.

Chemical Identity and General Properties

This compound is the common name for 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride, often supplied as a stabilized zinc chloride double salt. This stabilization significantly enhances its shelf life compared to unstabilized diazonium salts.

Table 1: General Properties of this compound

| Property | Description |

| Appearance | Yellow to beige/brown crystalline powder. |

| Molecular Formula | C₃₀H₂₈Cl₄N₆O₄Zn (as zinc chloride double salt) |

| CAS Number | 14726-28-4 |

| Solubility | Soluble in water and ethanol.[1] |

| Primary Use | Chromogenic reagent for enzyme histochemistry (e.g., phosphatases and esterases).[2] |

Stability Profile

This compound is generally stable under normal, dry conditions.[2] However, as a diazonium salt, its stability is inherently influenced by temperature, light, and moisture.

Thermal Stability

Photostability

Exposure to light, particularly UV radiation, can induce the degradation of this compound. It is prone to photolysis, especially under alkaline conditions.[3] Therefore, it is crucial to protect the solid reagent and its solutions from light.

Hygroscopicity and Hydrolytic Stability

This compound powder is susceptible to degradation by moisture. The diazonium group can be replaced by a hydroxyl group in the presence of water, a reaction that is catalyzed by heat. It is imperative to store the powder in a dry environment.

Incompatible Materials

This compound is incompatible with strong oxidizing agents.[2] Contact with such materials should be avoided to prevent rapid decomposition.

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound powder, the following storage conditions are recommended. There is some variation in the recommended storage temperatures from different suppliers, which may depend on the specific formulation and stabilization of the product.

Table 2: Recommended Storage Conditions for this compound Powder

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage is recommended by some suppliers.[4] Other sources suggest 2-8°C or 10-25°C.[5] For optimal stability, storage at or below -20°C is advisable. | Minimizes thermal degradation. |

| Light | Store in a dark place, protected from light.[2] | Prevents photolytic degradation. |

| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated place.[1][4] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for enhanced stability. | Prevents degradation due to moisture. |

| Moisture | Store in a desiccated environment. | Minimizes hydrolytic degradation. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound powder. These should be adapted and validated for specific laboratory conditions and requirements.

Protocol for Isothermal Stability Testing

This protocol is designed to assess the thermal stability of the powder at a constant temperature over time.

-

Sample Preparation: Aliquot approximately 10 mg of this compound powder into several amber glass vials.

-

Stress Condition: Place the vials in a temperature-controlled oven at a selected temperature (e.g., 40°C, 50°C, or 60°C).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one vial from the oven.

-

Sample Analysis:

-

Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., 0.1 M HCl in methanol).

-

Analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the remaining concentration of intact this compound.

-

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol for Photostability Testing

This protocol assesses the stability of the powder upon exposure to light.

-

Sample Preparation: Spread a thin layer of this compound powder in a shallow, open container made of a material transparent to the light source. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Stress Condition: Expose the sample to a controlled light source, such as a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines.

-

Time Points: At specified time intervals, take a small portion of the exposed and control samples for analysis.

-

Sample Analysis: Analyze the samples using a suitable stability-indicating method to quantify the extent of degradation.

-

Data Analysis: Compare the degradation of the light-exposed sample to the control sample to determine the photostability.

Visualizations

Signaling Pathway of Degradation

The following diagram illustrates the potential degradation pathways for this compound under common stress conditions.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for conducting a stability study on this compound powder.

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound powder is crucial for its effective use in research and diagnostics. By adhering to the recommended storage conditions of a cool, dark, and dry environment, ideally at -20°C for long-term storage, the integrity of the reagent can be maintained. For critical applications, it is advisable to perform stability testing under specific laboratory conditions to ensure optimal performance.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]

- 4. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]

- 5. Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fast Violet B Salt: Properties, Applications, and Experimental Protocols